An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzoylmorpholine
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylmorpholine is a chemical compound with noteworthy applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols and data presented for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Structure
4-Benzoylmorpholine, also known as N-Benzoylmorpholine, is a tertiary amide derived from morpholine and benzoic acid. Its chemical structure consists of a morpholine ring N-acylated with a benzoyl group.
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IUPAC Name : morpholin-4-yl(phenyl)methanone[1]
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CAS Number : 1468-28-6[1]
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Molecular Formula : C₁₁H₁₃NO₂[2]
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Canonical SMILES : C1COCCN1C(=O)C2=CC=CC=C2[1]
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InChIKey : FLCWYEUDIOQXEB-UHFFFAOYSA-N[1]
Physical Properties
The physical characteristics of 4-Benzoylmorpholine are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.
| Property | Value | Reference |
| Appearance | White to off-white solid | [3] |
| Melting Point | 73.5-74.0 °C | [3] |
| Boiling Point | 339.1±35.0 °C at 760 mmHg | [3] |
| Density | 1.154 g/cm³ | [1] |
| Flash Point | 158.9 °C | [1] |
| pKa (Predicted) | -1.45 ± 0.20 | |
| LogP (Predicted) | -0.11 |
Chemical Properties and Reactivity
4-Benzoylmorpholine exhibits chemical properties characteristic of a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which influences its reactivity.
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Hydrolysis : As an amide, 4-Benzoylmorpholine can be hydrolyzed to morpholine and benzoic acid under acidic or basic conditions, typically requiring elevated temperatures.
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Reduction : The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-benzylmorpholine.
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Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution reactions. The benzoyl group is deactivating and meta-directing.
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Nucleophilic Acyl Substitution : The carbonyl carbon is susceptible to attack by strong nucleophiles, although it is less reactive than the corresponding acyl chloride or anhydride.
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Benzoylmorpholine.
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¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.31 (m, 5H, Ar-H), 3.80–3.28 (m, 8H, morpholine-H).[4]
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¹³C NMR : Spectral data is available and indicates the presence of the carbonyl carbon and the distinct carbons of the phenyl and morpholine rings.[1]
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Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹.[5]
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Mass Spectrometry (GC-MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]
Experimental Protocols
Synthesis of 4-Benzoylmorpholine
A standard method for the synthesis of 4-Benzoylmorpholine is the Schotten-Baumann reaction, which involves the acylation of morpholine with benzoyl chloride.
Materials:
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Morpholine
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Benzoyl chloride
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10% Sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 eq) in dichloromethane.
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Cool the solution to 0-5 °C in an ice bath.
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Simultaneously add benzoyl chloride (1.05 eq) and 10% sodium hydroxide solution (2.5 eq) dropwise, maintaining the temperature below 10 °C. The NaOH solution neutralizes the HCl generated during the reaction.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Benzoylmorpholine as a white solid.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[6]
Materials:
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4-Benzoylmorpholine
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Phosphate buffers (pH 1.2, 4.5, 6.8)
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Water bath shaker
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Centrifuge
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High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
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Add an excess amount of 4-Benzoylmorpholine to flasks containing phosphate buffers at different pH values (e.g., 1.2, 4.5, and 6.8).
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Place the flasks in a water bath shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the samples to separate the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
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Dilute the filtrate with a suitable solvent and analyze the concentration of 4-Benzoylmorpholine using a validated HPLC or UV-Vis spectrophotometric method.
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The solubility is reported in units such as mg/mL or mol/L.
Visualizations
Synthetic Workflow for 4-Benzoylmorpholine
Caption: Synthetic workflow for 4-Benzoylmorpholine.
Key Property Relationships of 4-Benzoylmorpholine
